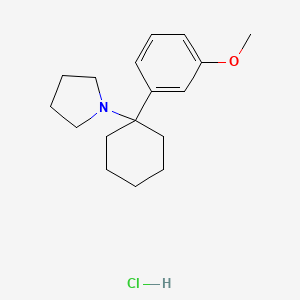

3-methoxy Rolicyclidine (hydrochloride)

Description

BenchChem offers high-quality 3-methoxy Rolicyclidine (hydrochloride) suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-methoxy Rolicyclidine (hydrochloride) including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure of Parent

Properties

CAS No. |

1622348-66-6 |

|---|---|

Molecular Formula |

C17H26ClNO |

Molecular Weight |

295.8 g/mol |

IUPAC Name |

1-[1-(3-methoxyphenyl)cyclohexyl]pyrrolidine;hydrochloride |

InChI |

InChI=1S/C17H25NO.ClH/c1-19-16-9-7-8-15(14-16)17(10-3-2-4-11-17)18-12-5-6-13-18;/h7-9,14H,2-6,10-13H2,1H3;1H |

InChI Key |

IQYHMXRJFJKKFH-UHFFFAOYSA-N |

Canonical SMILES |

COC1=CC=CC(=C1)C2(CCCCC2)N3CCCC3.Cl |

Origin of Product |

United States |

Foundational & Exploratory

Introduction: Contextualizing 3-MeO-PCPy within the Arylcyclohexylamine Class

An In-depth Technical Guide to 3-Methoxyrolicyclidine (3-MeO-PCPy) Hydrochloride: Chemical Structure and Stability

3-Methoxyrolicyclidine (3-MeO-PCPy) is a synthetic dissociative substance belonging to the arylcyclohexylamine class.[1] This class is structurally defined by a cyclohexylamine moiety with an aryl group attachment at the geminal position. Prominent members of this chemical family include phencyclidine (PCP) and ketamine, which have well-documented histories as anesthetic agents and, subsequently, as subjects of neuropharmacological research and substances of abuse.[2] The continuous structural modification of the parent PCP scaffold, often by altering the amine, phenyl, or cyclohexyl rings, has led to the emergence of numerous analogues, including 3-MeO-PCPy.[1] These modifications are pursued to investigate structure-activity relationships (SAR) and to understand their interaction with central nervous system receptors, primarily the N-methyl-D-aspartate (NMDA) receptor.[2][3]

This guide provides a detailed technical overview of the hydrochloride salt of 3-MeO-PCPy, focusing on its core chemical structure and its stability profile. For researchers, scientists, and drug development professionals, a comprehensive understanding of these fundamental properties is a prerequisite for accurate analytical characterization, pharmacological investigation, and the development of safe handling and storage protocols.

Part 1: Elucidation of the Chemical Structure

The chemical identity of 3-MeO-PCPy hydrochloride is defined by its specific arrangement of atoms and functional groups. It is a derivative of rolicyclidine (PCPy), featuring a methoxy group (-OCH₃) at the meta-position (position 3) of the phenyl ring.[1][4] The hydrochloride salt form enhances the compound's solubility in aqueous media and often improves its crystallinity and stability as a solid.

Core Molecular Architecture

The structure consists of four key components:

-

Cyclohexane Ring: A saturated six-carbon ring that serves as the central scaffold.

-

Phenyl Group: An aromatic ring attached to one of the cyclohexane carbons.

-

Methoxy Group: An ether functional group attached at the 3-position of the phenyl ring. This substitution is critical in modulating the compound's pharmacological activity compared to its parent, PCPy.

-

Pyrrolidine Ring: A five-membered saturated heterocyclic amine linked to the same cyclohexane carbon as the phenyl group.

-

Hydrochloride Salt: The basic nitrogen atom of the pyrrolidine ring is protonated and forms an ionic bond with a chloride ion (Cl⁻).

Chemical and Physical Properties

A summary of the key identifiers for 3-MeO-PCPy and its hydrochloride salt is presented below. It is important to distinguish between the free base and the salt form, as their molecular weights and some physical properties will differ.

| Property | Value (for 3-MeO-PCP Hydrochloride) | Reference |

| IUPAC Name | 1-[1-(3-methoxyphenyl)cyclohexyl]pyrrolidine;hydrochloride | [4] |

| Synonyms | 3-Methoxyrolicyclidine HCl | [1] |

| Molecular Formula | C₁₇H₂₅NO · HCl | [4] |

| Molecular Weight | 295.85 g/mol | Calculated |

| Appearance | White to off-white crystalline solid | [5] |

Part 2: Chemical Stability and Degradation Profile

The stability of a chemical entity is paramount for its reliable use in research. Degradation can lead to a loss of potency, the formation of impurities with different toxicological or pharmacological profiles, and inaccurate experimental results. While specific, long-term stability studies on 3-MeO-PCPy hydrochloride are not extensively published, a robust stability profile can be inferred from data on closely related analogues and general principles of chemical stability.

General Storage and Handling Recommendations

As a member of the arylcyclohexylamine class, 3-MeO-PCPy hydrochloride should be handled with appropriate safety measures. For storage, the following conditions are recommended to ensure long-term integrity:

| Condition | Recommendation | Rationale |

| Temperature | Store in a cool environment, ideally refrigerated (2-8°C) for long-term storage. | Lower temperatures slow down the rate of potential chemical degradation reactions. For general arylcyclohexylamines, storage in a "cool, dry environment" is advised.[5] For related compounds like cyclohexylamine, temperatures should not exceed 30°C.[8] |

| Atmosphere | Store in a tightly sealed container under an inert atmosphere (e.g., argon or nitrogen) if possible. | The pyrrolidine moiety, like other amines, can react with atmospheric carbon dioxide.[8] Sealing the container prevents this and minimizes exposure to moisture and oxygen. |

| Light | Protect from direct sunlight and strong artificial light. | Many complex organic molecules are susceptible to photodegradation. Storing in an amber vial or in a dark location is a standard precautionary measure. |

Thermal Stability and Potential Degradation Pathway

A critical insight into the stability of arylcyclohexylamine hydrochlorides comes from their analysis by Gas Chromatography (GC). The high temperatures of the GC inlet port can induce thermal degradation.

A study on PCP and PCPy analogues found that 4-MeO-substituted compounds, particularly their HCl salts, undergo notable degradation during GC analysis.[4] This degradation involves the elimination of the amine moiety to form a substituted 1-phenylcyclohex-1-ene nucleus. The study noted that this phenomenon was less pronounced with the 3-MeO isomers.[4]

Causality of Degradation: This thermal elimination is a well-understood chemical process. The protonated amine of the hydrochloride salt is a good leaving group. The heat provides the activation energy for an E1-type elimination reaction, resulting in the formation of a double bond in the cyclohexane ring and the release of the free amine (pyrrolidine in this case). The methoxy group at the meta-position has a less pronounced electronic effect on this reaction compared to a para-methoxy group, which could explain the observed greater stability of the 3-MeO isomer relative to the 4-MeO isomer.[4]

The proposed thermal degradation pathway is visualized below.

Caption: Proposed thermal degradation pathway for 3-MeO-PCPy hydrochloride.

Stability in Solution

The stability of 3-MeO-PCPy hydrochloride in solution will depend on the solvent, pH, and storage conditions.

-

pH: In acidic to neutral aqueous solutions, the protonated amine form will be predominant, which is generally more stable against oxidation than the free base. In strongly basic solutions, the deprotonated free base is more susceptible to oxidative degradation pathways.

-

Solvent: Protic solvents like water or ethanol are generally suitable. Aprotic solvents like DMSO or DMF can also be used, but their purity is critical, as contaminants can promote degradation.

While a detailed literature search found that the related compound 3-MeO-PCP is considered stable for the purposes of forensic toxicology testing, this does not preclude slow degradation over extended periods under suboptimal conditions.[9]

Part 3: Experimental Protocol for Stability Assessment

To empirically determine the stability of a new batch of 3-MeO-PCPy hydrochloride, a forced degradation study followed by a long-term stability assessment is the authoritative approach. The following is a generalized protocol based on standard pharmaceutical practices, utilizing High-Performance Liquid Chromatography (HPLC) with UV detection.

Objective

To assess the stability of 3-MeO-PCPy hydrochloride under various stress conditions (acidic, basic, oxidative, thermal, and photolytic) to identify potential degradation products and establish a stability-indicating analytical method.

Materials and Equipment

-

3-MeO-PCPy Hydrochloride reference standard

-

HPLC system with a UV/Vis or Diode Array Detector (DAD)

-

C18 reverse-phase HPLC column (e.g., 4.6 x 150 mm, 5 µm)

-

Hydrochloric acid (HCl), Sodium hydroxide (NaOH), Hydrogen peroxide (H₂O₂)

-

HPLC-grade acetonitrile (ACN) and water

-

Formic acid or ammonium formate (for mobile phase buffering)

-

Calibrated analytical balance, pH meter, volumetric flasks

-

Temperature-controlled oven, photostability chamber

Step-by-Step Methodology

Step 1: Preparation of Stock Solution

-

Accurately weigh approximately 10 mg of 3-MeO-PCPy HCl and dissolve it in a 10 mL volumetric flask using a 50:50 mixture of water and ACN to create a 1 mg/mL stock solution.

-

From this stock, prepare a working solution of approximately 100 µg/mL for analysis.

Step 2: Development of a Stability-Indicating HPLC Method

-

Mobile Phase: A gradient elution is often preferred to separate the parent compound from potential degradants. A typical starting point could be:

-

Mobile Phase A: 0.1% Formic Acid in Water

-

Mobile Phase B: 0.1% Formic Acid in Acetonitrile

-

-

Gradient: A linear gradient from 10% B to 90% B over 15-20 minutes.

-

Detection: Monitor at a wavelength where 3-MeO-PCPy has significant absorbance (e.g., determined by a UV scan, likely around 220 nm and 270 nm).

-

Validation: The method is considered stability-indicating if it can resolve the parent peak from all degradation product peaks, as generated in the forced degradation study.

Step 3: Forced Degradation Study

-

Acid Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M HCl. Heat at 60°C for 4 hours. Neutralize, dilute, and inject into the HPLC.

-

Base Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M NaOH. Keep at room temperature for 4 hours. Neutralize, dilute, and inject. Causality Note: Amine hydrochlorides will be neutralized by the base, forming the free base which may be less stable.

-

Oxidative Degradation: Mix 1 mL of the stock solution with 1 mL of 3% H₂O₂. Keep at room temperature for 24 hours. Dilute and inject.

-

Thermal Degradation: Expose the solid powder to 80°C in an oven for 48 hours. Dissolve a known quantity, dilute, and inject. Also, reflux a solution of the compound at 80°C for 24 hours.

-

Photolytic Degradation: Expose the solid powder and a solution to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter.

Step 4: Data Analysis

-

For each condition, compare the chromatogram to that of an unstressed control sample.

-

Calculate the percentage degradation of 3-MeO-PCPy HCl.

-

Identify the retention times of any new peaks (degradation products).

-

Assess peak purity of the parent compound using a DAD to ensure no co-eluting peaks.

This structured approach provides a self-validating system, as the ability of the analytical method to detect degradation is directly tested, ensuring its trustworthiness for future quality control and stability monitoring.

Conclusion

3-MeO-PCPy hydrochloride is an arylcyclohexylamine whose chemical integrity is crucial for its application in scientific research. Its structure, centered on a 1-(3-methoxyphenyl)cyclohexyl scaffold with a pyrrolidine moiety, dictates its chemical behavior. While inherently stable under recommended storage conditions—cool, dry, and protected from light—it possesses a known pathway for thermal degradation via amine elimination, a factor critical for consideration during high-temperature analytical techniques like GC.[4] For researchers, adherence to proper storage protocols and the use of validated, stability-indicating analytical methods like HPLC are essential to ensure the accuracy and reproducibility of experimental outcomes involving this compound.

References

- Revivalschem. pcp for sale| arylcyclohexylamine.

- R. Baselt, R. C. Cravey. Disposition of toxic drugs and chemicals in man. (1989).

-

Wallach, J., De Paoli, G., Adejare, A., & Brandt, S. D. (2014). Preparation and analytical characterization of 1-(1-phenylcyclohexyl)piperidine (PCP) and 1-(1-phenylcyclohexyl)pyrrolidine (PCPy) analogues. Drug testing and analysis, 6(7-8), 633–650. Available from: [Link]

- Shenyang East Chemical Science-Tech Co., Ltd. (2024). Introduction to storage conditions of cyclohexylamine.

- World Health Organization. (2020). Critical Review Report: 3-Methoxyphencyclidine 3-MeO-PCP.

-

Bakota, E. L., et al. (2016). Fatal Intoxication Involving 3-MeO-PCP: A Case Report and Validated Method. Journal of analytical toxicology, 40(7), 504–509. Available from: [Link]

- LGC Standards. 3-MeO-PCP HCl (3-Methoxyphencyclidine Hydrochloride).

-

Holsztynska, E. J., & Domino, E. F. (1986). The alpha carbon oxidation of some phencyclidine analogues by rat tissue and its pharmacological implications. Xenobiotica, 16(8), 743-753. Available from: [Link]

-

Unknown. Syntheses, analytical and pharmacological characterizations of the "legal high" 4-[1-(3-methoxyphenyl)cyclohexyl]morpholine (3-MeO-PCMo) and analogues. ResearchGate. (2017). Available from: [Link]

- PubChem. (R)-3-(3-Methylphenoxy)pyrrolidine HCl.

-

Holsztynska, E. J., & Domino, E. F. (1986). Biotransformation of phencyclidine. Drug metabolism reviews, 16(3), 285-329. Available from: [Link]

-

Mascavage, L. M., et al. (2006). Selective pathways for the metabolism of phencyclidine by cytochrome p450 2b enzymes: identification of electrophilic metabolites, glutathione, and N-acetyl cysteine adducts. Chemical research in toxicology, 19(3), 439-450. Available from: [Link]

- Cayman Chemical. 3-methoxy PCP (hydrochloride).

-

Ameline, A., et al. (2021). Determination of 3-MeO-PCP in human blood and urine in a fatal intoxication case, with a specific focus on metabolites identification. Toxicologie Analytique et Clinique, 33(2), 117-124. Available from: [Link]

-

Wikipedia. 3-MeO-PCP. Available from: [Link]

-

Michely, J. A., et al. (2017). New psychoactive substances 3-methoxyphencyclidine (3-MeO-PCP) and 3-methoxyrolicyclidine (3-MeO-PCPy): Metabolic fate and detectability in urine. Drug Testing and Analysis, 9(5), 734-745. Available from: [Link]

- ChemScene. 3-(4-Methoxyphenoxy)pyrrolidine hydrochloride.

-

De Paoli, G., Brandt, S. D., Wallach, J., Archer, R. P., & Pounder, D. J. (2013). From the street to the laboratory: analytical profiles of methoxetamine, 3-methoxyeticyclidine and 3-methoxyphencyclidine and their determination in three biological matrices. Journal of analytical toxicology, 37(5), 277–283. Available from: [Link]

- Internet in a Box. 3-MeO-PCP.

- Pharmacon Corp. (2008). Externals include transdermal patches and other medications applied to the skin.

-

ResearchGate. Structures of PCP and its metabolites. (2006). Available from: [Link]

- ChemicalBook. (S)-3-METHOXY-PYRROLIDINE HYDROCHLORIDE. (2025).

- ECHA. 3-(methoxymethyl)-3-methylpyrrolidine hydrochloride.

-

Lee, H., et al. (2020). The Abuse Potential of Novel Synthetic Phencyclidine Derivative 1-(1-(4-Fluorophenyl)Cyclohexyl)Piperidine (4′-F-PCP) in Rodents. Biomolecules & Therapeutics, 28(4), 346-353. Available from: [Link]

-

Dinis-Oliveira, R. J. (2022). Arylcyclohexylamine Derivatives: Pharmacokinetic, Pharmacodynamic, Clinical and Forensic Aspects. Pharmaceuticals, 15(12), 1547. Available from: [Link]

- Hi-Ground. ARYLCYCLOHEXYLAMINES.

-

PubChem. 3-Hydroxypyrrolidine hydrochloride. Available from: [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. mdpi.com [mdpi.com]

- 4. Preparation and analytical characterization of 1-(1-phenylcyclohexyl)piperidine (PCP) and 1-(1-phenylcyclohexyl)pyrrolidine (PCPy) analogues - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. revivalschem.com [revivalschem.com]

- 6. 3-MeO-PCP HCl (3-Methoxyphencyclidine Hydrochloride) [lgcstandards.com]

- 7. caymanchem.com [caymanchem.com]

- 8. Introduction to storage conditions of cyclohexylamine - Shenyang East Chemical Science-Tech Co., Ltd.(ES CHEM Co.,Ltd) [eschemy.com]

- 9. scispace.com [scispace.com]

Pharmacological Characterization of 3-Methoxy Rolicyclidine Hydrochloride (3-MeO-PCPy HCl): A Technical Whitepaper

Executive Summary

3-Methoxyrolicyclidine (3-MeO-PCPy) is an arylcyclohexylamine derivative and a structural analogue of phencyclidine (PCP) and rolicyclidine (PCPy). As a Senior Application Scientist specializing in neuropharmacology and drug metabolism, I frequently design analytical frameworks to profile novel psychoactive substances (NPS). Understanding the exact receptor kinetics and metabolic fate of these compounds is critical for evaluating their toxicological impact and potential therapeutic baseline. This whitepaper systematically deconstructs the physicochemical properties, pharmacodynamics, and metabolic pathways of 3-MeO-PCPy hydrochloride, providing self-validating experimental workflows for researchers and drug development professionals.

Physicochemical Properties & Molecular Characterization

Accurate reference standards are the cornerstone of forensic and pharmacological applications. Structurally, 3-MeO-PCPy HCl modifies the traditional PCP scaffold by substituting the piperidine ring with a pyrrolidine ring and introducing a methoxy group at the 3-position of the phenyl ring. This structural nuance significantly alters its lipophilicity and receptor binding profile.

Table 1: Quantitative Physicochemical Data

| Property | Value / Description |

|---|---|

| Formal Name | 1-[1-(3-methoxyphenyl)cyclohexyl]-pyrrolidine, monohydrochloride |

| CAS Number | 1622348-66-6 |

| Molecular Formula | C₁₂H₂₅NO • HCl |

| Formula Weight | 295.9 g/mol |

| Solubility Profile | DMF: 12 mg/mL, DMSO: 5 mg/mL, Ethanol: 30 mg/mL, PBS (pH 7.2): 10 mg/mL |

| UV λmax | 223 nm | | SMILES | COC1=CC=CC(C2(N3CCCC3)CCCCC2)=C1.Cl |

Data sourced from authoritative reference standards by 1[1] and 2[2].

Pharmacodynamics: Receptor Binding & Signaling Pathways

Like its parent compounds, 3-MeO-PCPy primarily acts as a high-affinity uncompetitive antagonist at the N-methyl-D-aspartate (NMDA) receptor[3]. The 3-methoxy substitution on the aryl ring has been shown in related analogues to significantly enhance binding affinity to the NMDA receptor's intra-channel PCP site compared to unsubstituted variants, leading to potent dissociative and anesthetic effects[4].

Fig 1. Uncompetitive NMDA receptor antagonism by 3-MeO-PCPy.

Pharmacokinetics & Metabolic Fate

Understanding the hepatic clearance of 3-MeO-PCPy is vital for predicting its half-life and potential drug-drug interactions. In vitro studies utilizing human liver microsomes (HLMs) and recombinant CYP enzymes reveal extensive Phase I and Phase II metabolism, as comprehensively documented by3[3].

Because CYP2D6 and CYP2C9 are highly polymorphic enzymes, there is a significant risk of pharmacogenomic variation in the clearance rates of 3-MeO-PCPy among different populations[5].

Table 2: Cytochrome P450 Metabolism Profile

| Metabolic Pathway | Primary Enzyme | Secondary Enzyme | Metabolite Type |

|---|---|---|---|

| Aliphatic Hydroxylation (Cyclohexyl/Pyrrolidine rings) | CYP2B6 | - | Phase I |

| O-Demethylation | CYP2C9 | CYP2D6 | Phase I |

| Glucuronidation | UGTs | - | Phase II |

Experimental Methodologies (Self-Validating Protocols)

To ensure reproducibility and scientific integrity, I have detailed two core methodologies below. Every step is designed with built-in causality to validate the system dynamically, preventing artifactual data generation.

Protocol A: In Vitro NMDA Receptor Binding Assay (Radioligand Displacement)

Objective: Determine the inhibition constant ( Ki ) of 3-MeO-PCPy HCl at the NMDA receptor. Rationale: Using [3H] -MK-801 as a radioligand allows for the precise quantification of uncompetitive binding affinity, as MK-801 binds to the same intra-channel site as arylcyclohexylamines.

-

Membrane Preparation: Isolate rat forebrain membranes and homogenize in 5 mM HEPES buffer.

-

Causality: The forebrain is uniquely rich in NMDA receptors, providing an optimal high signal-to-noise ratio for the assay.

-

-

Incubation: Incubate membranes with 1 nM [3H] -MK-801 and varying concentrations of 3-MeO-PCPy HCl (0.1 nM to 10 µM) in buffer (pH 7.4) for 2 hours at room temperature.

-

Causality: Steady-state equilibrium must be reached to calculate accurate IC50 values; premature termination skews the displacement curve.

-

-

Nonspecific Binding Control: Define nonspecific binding using 10 µM unlabeled PCP in a parallel control well.

-

Causality: This acts as an internal control to subtract background radioactive noise caused by ligands sticking non-specifically to lipids or assay plastics.

-

-

Filtration & Detection: Terminate the reaction by rapid vacuum filtration through GF/B glass fiber filters (pre-soaked in 0.1% polyethylenimine). Wash three times with ice-cold buffer and measure retained radioactivity via liquid scintillation counting.

Protocol B: LC-HR-MS/MS Metabolic Profiling using Human Liver Microsomes

Objective: Elucidate the Phase I metabolic profile of 3-MeO-PCPy. Rationale: HLMs provide a complete array of CYP enzymes, accurately mimicking in vivo hepatic first-pass metabolism[3].

Fig 2. Self-validating HLM incubation and LC-HR-MS/MS workflow.

-

Incubation Mixture: Combine 100 µM 3-MeO-PCPy HCl, 1 mg/mL HLM protein, and 100 mM phosphate buffer (pH 7.4). Pre-incubate at 37°C for 5 minutes.

-

Reaction Initiation: Add 1 mM NADPH to initiate the reaction.

-

Causality: NADPH is the essential electron donor for CYP450 enzymes; withholding it until this step ensures synchronized reaction start times across all samples.

-

-

Quenching: At designated time points (0, 15, 30, 60 min), transfer 100 µL of the mixture into 100 µL of ice-cold acetonitrile containing an internal standard (e.g., 3-MeO-PCP-d3).

-

Causality: Acetonitrile instantly denatures the CYP enzymes, halting metabolism to prevent clearance overestimation. The internal standard corrects for matrix ionization effects during downstream MS analysis.

-

-

Centrifugation: Centrifuge at 14,000 x g for 10 minutes at 4°C to pellet precipitated proteins.

-

LC-HR-MS/MS Analysis: Inject the supernatant into a C18 column coupled to a high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap).

-

Causality: High-resolution MS provides exact mass measurements (<5 ppm error), which is strictly required to differentiate between isobaric hydroxylated metabolites that share identical nominal masses[3].

-

Conclusion

3-MeO-PCPy HCl is a potent arylcyclohexylamine with complex pharmacodynamics and a highly polymorphic metabolic profile. By employing rigorous, self-validating analytical protocols, researchers can accurately map its receptor kinetics and toxicological pathways. The integration of high-resolution mass spectrometry with controlled in vitro assays establishes a robust foundation for future neuropharmacological and forensic studies.

References

- Michely JA, Manier SK, Caspar AT, Brandt SD, Wallach J, Maurer HH. "New Psychoactive Substances 3-Methoxyphencyclidine (3-MeO-PCP) and 3-Methoxyrolicyclidine (3-MeO-PCPy): Metabolic Fate Elucidated with Rat Urine and Human Liver Preparations and their Detectability in Urine by GC-MS, LC-(High Resolution)-MSn and LC-(High Resolution)-MS/MS." Current Neuropharmacology (via PubMed Central).

- "3-methoxy Rolicyclidine (hydrochloride)

- "3-methoxy Rolicyclidine (hydrochloride) (CAS 1622348-66-6)." Cayman Chemical.

- Ameline A, et al.

- Michely JA, et al. "New Psychoactive Substances 3-Methoxyphencyclidine (3-MeO-PCP) and 3-Methoxyrolicyclidine (3-MeO-PCPy)

Sources

- 1. caymanchem.com [caymanchem.com]

- 2. 3-methoxy Rolicyclidine (hydrochloride) - Applications - CAT N°: 34638 [bertin-bioreagent.com]

- 3. New Psychoactive Substances 3-Methoxyphencyclidine (3-MeO-PCP) and 3-Methoxyrolicyclidine (3-MeO-PCPy): Metabolic Fate Elucidated with Rat Urine and Human Liver Preparations and their Detectability in Urine by GC-MS, “LC-(High Resolution)-MSn” and “LC-(High Resolution)-MS/MS” - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Determination of 3-MeO-PCP in human blood and urine in a fatal intoxication case, with a specific focus on metabolites identification - PMC [pmc.ncbi.nlm.nih.gov]

- 5. New Psychoactive Substances 3-Methoxyphencyclidine (3-MeO-PCP) and 3-Methoxyrolicyclidine (3-MeO-PCPy): Metabolic Fate Elucidated with Rat Urine and Human Liver Preparations and their Detectability in Urine by GC-MS, "LC-(High Resolution)-MSn" and "LC-(High Resolution)-MS/MS" - PubMed [pubmed.ncbi.nlm.nih.gov]

In Vitro Characterization of 3-Methoxyrolicyclidine (3-MeO-PCPy): A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

This guide provides a comprehensive overview of the essential in vitro methodologies for the characterization of 3-methoxyrolicyclidine (3-MeO-PCPy), a synthetic derivative of phencyclidine (PCP). As a novel psychoactive substance (NPS), a thorough understanding of its pharmacological and metabolic profile is paramount for both forensic and drug development applications. This document is structured to provide not only step-by-step protocols but also the scientific rationale behind the experimental choices, ensuring a robust and reproducible approach to the in vitro evaluation of this compound.

Introduction and Significance

3-MeO-PCPy, or 1-[1-(3-methoxyphenyl)cyclohexyl]pyrrolidine, belongs to the arylcyclohexylamine class of dissociative anesthetics. Its structural similarity to PCP and 3-MeO-PCP suggests a primary mechanism of action as a non-competitive antagonist of the N-methyl-D-aspartate (NMDA) receptor.[1] The in vitro characterization of 3-MeO-PCPy is a critical first step in elucidating its psychoactive effects, potential for abuse, and metabolic fate. This guide will detail the core in vitro assays necessary to build a comprehensive pharmacological and metabolic profile of 3-MeO-PCPy.

Receptor Binding Profile: Unveiling Molecular Targets

Comparative Receptor Binding Affinities of 3-MeO-PCP

The following table summarizes the known in vitro binding affinities (Ki) of 3-MeO-PCP at several key central nervous system receptors. This data serves as a predictive framework for the potential targets of 3-MeO-PCPy.

| Receptor/Transporter | Ligand | Ki (nM) | Source |

| NMDA Receptor | [3H]MK-801 | 20 | [2] |

| Sigma-1 (σ1) Receptor | -pentazocine | 42 | [2] |

| Serotonin Transporter (SERT) | [3H]Citalopram | 216 | [2] |

Lower Ki values indicate higher binding affinity.

Experimental Protocol: Radioligand Binding Assay for NMDA Receptor Affinity

This protocol describes a competitive radioligand binding assay to determine the affinity of a test compound, such as 3-MeO-PCPy, for the NMDA receptor using a radiolabeled ligand like [3H]MK-801.

Rationale: This assay quantifies the ability of the unlabeled test compound to displace a known high-affinity radioligand from the receptor, thereby allowing for the calculation of the test compound's binding affinity (Ki).

Step-by-Step Methodology:

-

Membrane Preparation:

-

Homogenize rat forebrain tissue in ice-cold assay buffer (e.g., 50 mM Tris-HCl, pH 7.4).

-

Centrifuge the homogenate at low speed to remove large debris.

-

Pellet the membranes from the supernatant by high-speed centrifugation.

-

Wash the membrane pellet by resuspension and re-centrifugation.

-

Resuspend the final pellet in fresh assay buffer and determine the protein concentration (e.g., using a BCA assay).

-

-

Assay Setup:

-

In a 96-well plate, add assay buffer, the membrane preparation, the radioligand ([3H]MK-801, at a concentration near its Kd), and varying concentrations of the test compound (3-MeO-PCPy).

-

For determining non-specific binding, use a high concentration of a known NMDA receptor antagonist (e.g., unlabeled MK-801 or PCP).

-

Total binding is determined in the absence of any competing ligand.

-

-

Incubation:

-

Incubate the plate at a controlled temperature (e.g., room temperature) for a sufficient time to reach equilibrium.

-

-

Termination and Filtration:

-

Rapidly terminate the binding reaction by vacuum filtration through a glass fiber filter mat, which traps the membranes with the bound radioligand.

-

Quickly wash the filters with ice-cold wash buffer to remove unbound radioligand.

-

-

Quantification:

-

Place the filter discs into scintillation vials with scintillation cocktail.

-

Quantify the radioactivity using a liquid scintillation counter.

-

-

Data Analysis:

-

Calculate the specific binding by subtracting non-specific binding from total binding.

-

Plot the percentage of specific binding against the logarithm of the test compound concentration.

-

Determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) using non-linear regression analysis.

-

Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

-

Diagram of the Radioligand Binding Assay Workflow:

Caption: Workflow for assessing NMDA receptor functional antagonism.

In Vitro Metabolism: Elucidating Biotransformation Pathways

Understanding the metabolic fate of 3-MeO-PCPy is crucial for predicting its duration of action, potential for drug-drug interactions, and identifying metabolites that may contribute to its pharmacological or toxicological profile. A key study by Michely et al. (2017) has already elucidated the metabolic pathways of 3-MeO-PCPy. [3]

Summary of 3-MeO-PCPy Metabolism

The in vitro metabolism of 3-MeO-PCPy has been investigated using rat urine and pooled human liver microsomes (pHLM). [3]The primary metabolic pathways identified include:

-

Aliphatic hydroxylation: Occurring on both the cyclohexyl and pyrrolidine rings.

-

O-demethylation: Removal of the methoxy group.

-

Aromatic hydroxylation: Addition of a hydroxyl group to the phenyl ring.

-

Carboxylation: Following ring opening.

-

Glucuronidation: A phase II conjugation reaction.

The cytochrome P450 (CYP) enzymes primarily responsible for the initial metabolic steps of 3-MeO-PCPy in humans have been identified as:

-

CYP2B6: Catalyzing aliphatic hydroxylation.

-

CYP2C9 and CYP2D6: Responsible for O-demethylation. [3]

Experimental Protocol: Human Liver Microsome (HLM) Stability Assay

This protocol describes an in vitro assay to determine the metabolic stability of 3-MeO-PCPy using pooled human liver microsomes.

Rationale: HLMs contain a rich complement of drug-metabolizing enzymes, particularly CYPs. By incubating the test compound with HLMs and a necessary cofactor (NADPH), one can measure the rate of disappearance of the parent compound over time, providing an estimate of its intrinsic clearance.

Step-by-Step Methodology:

-

Reagent Preparation:

-

Prepare a stock solution of the test compound (3-MeO-PCPy) in a suitable solvent (e.g., DMSO).

-

Prepare a reaction buffer (e.g., potassium phosphate buffer, pH 7.4).

-

Prepare a solution of the NADPH-regenerating system.

-

-

Incubation:

-

In a 96-well plate, pre-warm the HLM suspension in the reaction buffer.

-

Initiate the metabolic reaction by adding the test compound and the NADPH-regenerating system.

-

Incubate the plate at 37°C with shaking.

-

At various time points (e.g., 0, 5, 15, 30, 60 minutes), stop the reaction by adding a cold organic solvent (e.g., acetonitrile) containing an internal standard.

-

-

Sample Processing:

-

Centrifuge the plate to pellet the precipitated proteins.

-

Transfer the supernatant to a new plate for analysis.

-

-

LC-MS/MS Analysis:

-

Analyze the samples using a validated liquid chromatography-tandem mass spectrometry (LC-MS/MS) method to quantify the remaining concentration of the parent compound (3-MeO-PCPy).

-

-

Data Analysis:

-

Plot the natural logarithm of the percentage of the parent compound remaining versus time.

-

Determine the elimination rate constant (k) from the slope of the linear portion of the curve.

-

Calculate the in vitro half-life (t1/2) = 0.693 / k.

-

Calculate the intrinsic clearance (CLint) = (0.693 / t1/2) * (mL incubation / mg microsomal protein).

-

Diagram of the Metabolic Pathway of 3-MeO-PCPy:

Caption: Primary metabolic pathways of 3-MeO-PCPy.

Conclusion

The in vitro characterization of 3-MeO-PCPy is a multifaceted process that provides crucial insights into its pharmacological and metabolic properties. By employing the methodologies outlined in this guide—receptor binding assays, functional activity assays, and in vitro metabolism studies—researchers can build a comprehensive profile of this novel psychoactive substance. While direct quantitative pharmacological data for 3-MeO-PCPy remains to be published, the established profile of its analog, 3-MeO-PCP, and the detailed metabolic map from existing literature provide a strong foundation for future investigations. The protocols and rationale presented herein are designed to ensure scientific rigor and data integrity, facilitating a deeper understanding of this and other emerging arylcyclohexylamine derivatives.

References

-

World Health Organization. (2020). Critical Review Report: 3-Methoxyphencyclidine (3-MeO-PCP). [Link]

-

Michely, J. A., Manier, S. K., Caspar, A. T., Brandt, S. D., Wallach, J., & Maurer, H. H. (2017). New Psychoactive Substances 3-Methoxyphencyclidine (3-MeO-PCP) and 3-Methoxyrolicyclidine (3-MeO-PCPy): Metabolic Fate Elucidated with Rat Urine and Human Liver Preparations and their Detectability in Urine by GC-MS, “LC-(High Resolution)-MSn” and “LC-(High Resolution)-MS/MS”. Current Neuropharmacology, 15(5), 692–712. [Link]

-

Roth, B. L., Gibbons, S., Arunotayanun, W., & Iversen, L. (2013). The ketamine analogue methoxetamine and 3- and 4-methoxy analogues of phencyclidine are high affinity and selective ligands for the glutamate NMDA receptor. PloS one, 8(3), e59334. [Link]

-

Colestock, T., Wallach, J., Mansi, M., Filemban, N., Morris, H., Elliott, S., Westphal, F., Brandt, S. D., & Adejare, A. (2017). Syntheses, analytical and pharmacological characterizations of the "legal high" 4-[1-(3-methoxyphenyl)cyclohexyl]morpholine (3-MeO-PCMo) and analogues. Drug testing and analysis, 9(10), 1547–1557. [Link]

-

Wallach, J., De Paoli, G., Adejare, A., & Brandt, S. D. (2014). Preparation and analytical characterization of 1-(1-phenylcyclohexyl)piperidine (PCP) and 1-(1-phenylcyclohexyl)pyrrolidine (PCPy) analogues. Drug testing and analysis, 6(7-8), 633–650. [Link]

-

Morris, H., & Wallach, J. (2014). From PCP to MXE: a comprehensive review of the non-medical use of dissociative drugs. Drug testing and analysis, 6(7-8), 614–632. [Link]

-

Arbouche, N., Kintz, P., Zagdoun, C., Gheddar, L., Raul, J. S., & Ameline, A. (2021). Determination of 3-MeO-PCP in human blood and urine in a fatal intoxication case, with a specific focus on metabolites identification. Forensic sciences research, 6(3), 208–214. [Link]

-

Michely, J. A., Manier, S. K., Caspar, A. T., Brandt, S. D., Wallach, J., & Maurer, H. H. (2017). New Psychoactive Substances 3-Methoxyphencyclidine (3-MeO-PCP) and 3-Methoxyrolicyclidine (3-MeO-PCPy): Metabolic Fate Elucidated with Rat Urine and Human Liver Preparations and their Detectability in Urine by GC-MS, “LC-(High Resolution)-MSn” and “LC-(High Resolution)-MS/MS”. Current Neuropharmacology, 15(5), 692–712. [Link]

Sources

- 1. In vitro and in vivo metabolic study of three new psychoactive β-keto-arylcyclohexylamines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. cdn.who.int [cdn.who.int]

- 3. New Psychoactive Substances 3-Methoxyphencyclidine (3-MeO-PCP) and 3-Methoxyrolicyclidine (3-MeO-PCPy): Metabolic Fate Elucidated with Rat Urine and Human Liver Preparations and their Detectability in Urine by GC-MS, "LC-(High Resolution)-MSn" and "LC-(High Resolution)-MS/MS" - PubMed [pubmed.ncbi.nlm.nih.gov]

The Metabolic Gauntlet: An In-Depth Technical Guide to the Fate of 3-Methoxy Rolicyclidine in Human Liver Microsomes

For researchers, scientists, and drug development professionals, understanding the metabolic journey of a novel psychoactive substance (NPS) is paramount for predicting its pharmacological and toxicological profile. This guide provides a comprehensive technical overview of the metabolic fate of 3-methoxy Rolicyclidine (3-MeO-PCPy), a derivative of the more widely known 3-methoxyphencyclidine (3-MeO-PCP), within the complex enzymatic machinery of human liver microsomes. By elucidating the biotransformation pathways, we can anticipate potential drug-drug interactions, understand inter-individual variability in response, and inform the development of analytical methods for its detection.

Introduction: The Significance of In Vitro Metabolism Studies

The liver is the primary site of drug metabolism, a series of enzymatic processes that transform lipophilic compounds into more water-soluble metabolites, facilitating their excretion.[1][2] In vitro models, particularly human liver microsomes (HLM), serve as a cornerstone in early drug discovery and toxicological assessment.[3][4][5] HLMs are vesicles of the endoplasmic reticulum, rich in a superfamily of enzymes known as cytochrome P450s (CYPs), which are responsible for the majority of Phase I oxidative metabolism of drugs and other xenobiotics.[2][6][7] Studying the metabolism of compounds like 3-methoxy Rolicyclidine in this system provides critical insights into their intrinsic clearance, the formation of potentially active or toxic metabolites, and the specific CYP isoforms involved.[8][9][10]

The Subject: 3-Methoxy Rolicyclidine (3-MeO-PCPy)

3-Methoxy Rolicyclidine is a structural analog of phencyclidine (PCP) and is closely related to 3-MeO-PCP. These arylcyclohexylamines are known for their dissociative anesthetic and hallucinogenic properties, primarily acting as N-methyl-D-aspartate (NMDA) receptor antagonists.[11][12][13] The introduction of a methoxy group and the substitution of the piperidine ring with a pyrrolidine ring in 3-MeO-PCPy can significantly alter its metabolic profile compared to its parent compounds. Understanding these alterations is crucial for forensic and clinical toxicology.

Elucidating the Metabolic Pathways: A Step-by-Step Experimental Approach

The investigation into the metabolic fate of 3-methoxy Rolicyclidine in human liver microsomes follows a well-established workflow. This section details the causality behind each experimental choice, ensuring a robust and self-validating protocol.

Experimental Workflow Overview

The following diagram illustrates the logical flow of an in vitro metabolism study for 3-methoxy Rolicyclidine.

Caption: Workflow for 3-MeO-PCPy metabolism study in HLM.

Detailed Experimental Protocol

Materials:

-

Pooled human liver microsomes (from a reputable supplier)

-

3-methoxy Rolicyclidine

-

Phosphate buffer (100 mM, pH 7.4)

-

NADPH regenerating system (or NADPH)

-

Acetonitrile (or other suitable organic solvent)

-

LC-MS/MS system

Procedure:

-

Thawing of Human Liver Microsomes: Microsomes should be thawed rapidly in a 37°C water bath immediately before use and kept on ice.[14][15] This rapid thawing is crucial to preserve enzymatic activity.

-

Preparation of Incubation Mixture: In a microcentrifuge tube, combine the appropriate volume of phosphate buffer and the desired concentration of human liver microsomes (e.g., 0.5 mg/mL).

-

Pre-incubation: Pre-incubate the microsome and buffer mixture at 37°C for 5 minutes to allow the system to reach thermal equilibrium.

-

Addition of Substrate: Add 3-methoxy Rolicyclidine to the incubation mixture at the desired concentration (e.g., 1 µM). The concentration should be optimized to be below the Michaelis-Menten constant (Km) if kinetic parameters are to be determined.

-

Initiation of the Metabolic Reaction: Start the reaction by adding the NADPH regenerating system or a solution of NADPH.[14][15] The final concentration of NADPH is typically 1 mM. A control incubation without NADPH should be included to account for any non-enzymatic degradation.

-

Incubation: Incubate the reaction mixture at 37°C with gentle agitation for a predetermined time course (e.g., 0, 5, 15, 30, and 60 minutes). Time points are selected to ensure that substrate depletion is in the linear range (ideally <20%).

-

Termination of the Reaction: Stop the reaction at each time point by adding a volume of ice-cold acetonitrile. This precipitates the microsomal proteins and halts enzymatic activity.

-

Sample Preparation for Analysis: Centrifuge the terminated reaction mixtures to pellet the precipitated proteins. Transfer the supernatant to a new tube or a 96-well plate for analysis.

-

LC-MS/MS Analysis: Analyze the supernatant using a validated liquid chromatography-tandem mass spectrometry (LC-MS/MS) method.[16][17] This technique allows for the sensitive and specific detection and quantification of the parent compound and its metabolites.

-

Data Interpretation: The disappearance of the parent compound over time is used to calculate metabolic stability parameters such as half-life (t½) and intrinsic clearance (CLint).[18] The appearance of new peaks in the chromatogram indicates the formation of metabolites, which can then be structurally characterized using high-resolution mass spectrometry.[19][20][21]

Anticipated Metabolic Fate of 3-Methoxy Rolicyclidine

Based on studies of the closely related 3-MeO-PCP, the primary metabolic pathways for 3-methoxy Rolicyclidine in human liver microsomes are expected to involve Phase I reactions.[22][23]

Key Metabolic Reactions

The following biotransformations are the most probable:

-

O-demethylation: The methoxy group on the phenyl ring is a prime target for O-demethylation, a reaction catalyzed by CYP enzymes. This would result in the formation of a hydroxylated metabolite (3-hydroxy-PCPy). Studies on 3-MeO-PCP have shown that CYP2C19 and CYP2D6 are involved in this transformation.[22][24]

-

Aliphatic Hydroxylation: Hydroxylation can occur on the cyclohexyl ring and the pyrrolidine ring.[19][22] For 3-MeO-PCP, CYP2B6 has been identified as the primary enzyme responsible for aliphatic hydroxylation.[22][23][24]

-

Multiple Oxidations: It is also common for multiple hydroxylations to occur on the same molecule, leading to di-hydroxylated metabolites.[13][25]

Proposed Metabolic Pathway

The following diagram illustrates the proposed primary metabolic pathways for 3-methoxy Rolicyclidine.

Caption: Proposed metabolic pathways of 3-methoxy Rolicyclidine.

Involved Cytochrome P450 Isoforms

The specific CYP isoforms responsible for the metabolism of a drug are critical to understanding its potential for drug-drug interactions.[26][27] For 3-MeO-PCP, the following CYPs have been identified:

| Metabolic Reaction | Involved CYP Isoforms |

| O-demethylation | CYP2C19, CYP2D6[22][24] |

| Aliphatic Hydroxylation | CYP2B6[22][23][24] |

Given the structural similarity, it is highly probable that these same enzymes are involved in the metabolism of 3-methoxy Rolicyclidine. The involvement of polymorphically expressed enzymes like CYP2D6 and CYP2C19 suggests that there may be significant inter-individual variability in the metabolism and clearance of this compound.[22]

Data Presentation and Interpretation

The results of the in vitro metabolism study should be presented clearly and concisely.

Metabolic Stability Data

| Compound | Half-life (t½, min) | Intrinsic Clearance (CLint, µL/min/mg protein) |

| 3-Methoxy Rolicyclidine | Experimental Value | Experimental Value |

| Positive Control (e.g., Testosterone) | Experimental Value | Experimental Value |

The values in this table would be determined experimentally.

Metabolite Identification

A table summarizing the identified metabolites should be created, including their mass-to-charge ratio (m/z) and proposed structure.

| Metabolite | Proposed Structure | Observed m/z |

| M1 | 3-Hydroxy-PCPy | Experimental Value |

| M2 | Pyrrolidine-hydroxy-3-MeO-PCPy | Experimental Value |

| M3 | Cyclohexyl-hydroxy-3-MeO-PCPy | Experimental Value |

| M4 | Di-hydroxylated Metabolite | Experimental Value |

The m/z values would be determined from the LC-MS/MS analysis.

Conclusion: Implications for Drug Development and Forensic Science

The elucidation of the metabolic fate of 3-methoxy Rolicyclidine in human liver microsomes provides invaluable information for both drug development and forensic science. For drug developers, this data informs on the potential for drug-drug interactions, helps predict in vivo clearance, and guides further toxicological studies.[18][28] For forensic toxicologists, knowledge of the major metabolites is essential for developing robust analytical methods to detect exposure to this substance, even after the parent compound has been cleared from the body.[13][20][21][25] The involvement of polymorphic CYP enzymes underscores the importance of considering genetic variability in clinical and forensic interpretations. This guide provides a robust framework for conducting and interpreting these critical in vitro metabolism studies.

References

-

Creative Biolabs. (n.d.). Comprehensive Guide to In Vitro ADME Studies in Drug Discovery. Retrieved from [Link]

-

Nuvisan. (n.d.). Advanced in vitro metabolic stability assays for drug discovery. Retrieved from [Link]

-

Michely, J. A., et al. (2017). New Psychoactive Substances 3-Methoxyphencyclidine (3-MeO-PCP) and 3-Methoxyrolicyclidine (3-MeO-PCPy): Metabolic Fate Elucidated with Rat Urine and Human Liver Preparations and their Detectability in Urine by GC-MS, "LC-(High Resolution)-MSn" and "LC-(High Resolution)-MS/MS". Current Neuropharmacology, 15(5), 692–712. Retrieved from [Link]

-

Springer. (n.d.). In Vitro Drug Metabolite Profiling Using Hepatic S9 and Human Liver Microsomes. Retrieved from [Link]

-

IntechOpen. (2022, October 20). In Vitro Drug Metabolism Studies Using Human Liver Microsomes. Retrieved from [Link]

-

Giorgetti, A., et al. (2021). Analytical Characterization of 3-MeO-PCP and 3-MMC in Seized Products and Biosamples: The Role of LC-HRAM-Orbitrap-MS and Solid Deposition GC-FTIR. Frontiers in Chemistry, 9, 624944. Retrieved from [Link]

-

SciSpace. (n.d.). In vitro test methods for metabolite identification: A review. Retrieved from [Link]

-

ResearchGate. (n.d.). In vitro and in vivo metabolism and detection of 3-HO-PCP, a synthetic phencyclidine, in human samples and pooled human hepatocytes using high resolution mass spectrometry. Retrieved from [Link]

-

Giorgetti, A., et al. (2021). Analytical Characterization of 3-MeO-PCP and 3-MMC in Seized Products and Biosamples: The Role of LC-HRAM-Orbitrap-MS and Solid Deposition GC-FTIR. Frontiers in Chemistry, 9, 624944. Retrieved from [Link]

-

Michely, J. A., et al. (2017). New Psychoactive Substances 3-Methoxyphencyclidine (3-MeO-PCP) and 3-Methoxyrolicyclidine (3-MeO-PCPy): Metabolic Fate Elucidated with Rat Urine and Human Liver Preparations and their Detectability in Urine by GC-MS, "LC-(High Resolution)-MSn" and "LC-(High Resolution)-MS/MS". Current Neuropharmacology, 15(5), 692–712. Retrieved from [Link]

-

BioIVT. (n.d.). A Guide to In Vitro CYP Inhibition Studies: Elements of Study Design and Important Considerations in Data Analysis. Retrieved from [Link]

-

Ameline, A., et al. (2019). Metabolites to parent 3-MeO-PCP ratio in human urine collected in two fatal cases. Journal of analytical toxicology, 43(4), 311-315. Retrieved from [Link]

-

ResearchGate. (2022). In Vitro Drug Metabolism Studies Using Human Liver Microsomes. Retrieved from [Link]

-

World Health Organization. (2020, October 12). Critical Review Report: 3-Methoxyphencyclidine 3-MeO-PCP. Retrieved from [Link]

-

Xu, L., et al. (2024). In vitro and in vivo metabolism of 3-Methoxyeticyclidine in human liver microsomes, a zebrafish model, and two human urine samples based on liquid chromatography-high-resolution mass spectrometry. Drug testing and analysis, 16(1), 30–37. Retrieved from [Link]

-

Xeno-Tech. (2025, May 29). How to Conduct an In Vitro Metabolic Stability Study. Retrieved from [Link]

-

National Center for Biotechnology Information. (2025, July 21). Development and Validation of a Rapid LC–MS/MS Method for Plasma Analysis of Ketamine, Norketamine, Dehydronorketamine, and Hydroxynorketamine. Retrieved from [Link]

-

MDPI. (2024, July 30). Determination of Arylcyclohexylamines in Biological Specimens: Sensors and Sample Pre-Treatment Approaches. Retrieved from [Link]

-

The Drug Classroom. (2021, March 19). 3-MeO-PCP: What You Need To Know. Retrieved from [Link]

-

ResearchGate. (n.d.). Metabolic pathways of 3-MeO-PCP. Undefined positions of hydroxylation.... Retrieved from [Link]

-

U.S. Food and Drug Administration. (n.d.). Guidance for Industry. Retrieved from [Link]

-

Semantic Scholar. (n.d.). New Psychoactive Substances 3-Methoxyphencyclidine (3-MeO-PCP) and 3-Methoxyrolicyclidine (3-MeO-PCPy): Metabolic Fate Elucidated with Rat Urine and Human Liver Preparations and their Detectability in Urine by GC-MS, “LC-(High Resolution)-MSn” and “LC-(High Resolution)-MS/MS”. Retrieved from [Link]

-

ResearchGate. (n.d.). Protocol for the Human Liver Microsome Stability Assay. Retrieved from [Link]

-

ResearchGate. (n.d.). Mechanism of action of arylcyclohexylamine derivatives. Retrieved from [Link]

-

SciSpace. (2016, June 23). Fatal Intoxication Involving 3-MeO-PCP: A Case Report and Validated Method. Retrieved from [Link]

-

ResearchGate. (n.d.). Syntheses and analytical characterizations of N-alkyl-arylcyclohexylamines. Retrieved from [Link]

-

PubMed. (2021, June 14). Determination of 3-MeO-PCP in human blood and urine in a fatal intoxication case, with a specific focus on metabolites identification. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). Human Liver Microsomes Immobilized on Magnetizable Beads: A Novel Approach to Study In Vitro Drug Metabolism. Retrieved from [Link]

-

Wernick, J. (2017, September 19). A Quick Introduction to Graphviz. Retrieved from [Link]

-

Atomic Spin. (2013, January 30). Making Diagrams with graphviz. Retrieved from [Link]

-

Wikipedia. (n.d.). Cytochrome P450. Retrieved from [Link]

-

University of California, Berkeley. (2013, October 28). Let's Draw a Graph: An Introduction with Graphviz. Retrieved from [Link]

-

OpenAnesthesia. (2023, January 4). Hepatic Drug Metabolism and Cytochrome P450. Retrieved from [Link]

-

GeeksforGeeks. (2021, January 24). How to Visualize a Neural Network in Python using Graphviz ?. Retrieved from [Link]

-

ResearchGate. (2024, July 24). Determination of Arylcyclohexylamines in Biological Specimens: Sensors and Sample Pre-Treatment Approaches. Retrieved from [Link]

-

Teti, D. (2025, November 14). Practical Guide to DOT Language (Graphviz) for Developers and Analysts. Retrieved from [Link]

-

ResearchGate. (2021, November 24). Cytochrome P450 Enzymes and Drug Metabolism in Humans. Retrieved from [Link]

-

Medsafe. (2014, March 6). Drug Metabolism - The Importance of Cytochrome P450 3A4. Retrieved from [Link]

-

MDPI. (2021, November 26). Cytochrome P450 Enzymes and Drug Metabolism in Humans. Retrieved from [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. openanesthesia.org [openanesthesia.org]

- 3. Comprehensive Guide to In Vitro ADME Studies in Drug Discovery - Creative Biolabs [creative-biolabs.com]

- 4. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]

- 5. In Vitro Drug Metabolism Studies Using Human Liver Microsomes | IntechOpen [intechopen.com]

- 6. Cytochrome P450 - Wikipedia [en.wikipedia.org]

- 7. researchgate.net [researchgate.net]

- 8. nuvisan.com [nuvisan.com]

- 9. In Vitro Drug Metabolite Profiling Using Hepatic S9 and Human Liver Microsomes | Springer Nature Experiments [experiments.springernature.com]

- 10. scispace.com [scispace.com]

- 11. researchgate.net [researchgate.net]

- 12. cdn.who.int [cdn.who.int]

- 13. Determination of 3-MeO-PCP in human blood and urine in a fatal intoxication case, with a specific focus on metabolites identification - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. oyc.co.jp [oyc.co.jp]

- 15. Thawing and Incubating Human and Animal Liver Microsomes | Thermo Fisher Scientific - KR [thermofisher.com]

- 16. Development and Validation of a Rapid LC–MS/MS Method for Plasma Analysis of Ketamine, Norketamine, Dehydronorketamine, and Hydroxynorketamine - PMC [pmc.ncbi.nlm.nih.gov]

- 17. mdpi.com [mdpi.com]

- 18. How to Conduct an In Vitro Metabolic Stability Study [synapse.patsnap.com]

- 19. New Psychoactive Substances 3-Methoxyphencyclidine (3-MeO-PCP) and 3-Methoxyrolicyclidine (3-MeO-PCPy): Metabolic Fate Elucidated with Rat Urine and Human Liver Preparations and their Detectability in Urine by GC-MS, “LC-(High Resolution)-MSn” and “LC-(High Resolution)-MS/MS” - PMC [pmc.ncbi.nlm.nih.gov]

- 20. Analytical Characterization of 3-MeO-PCP and 3-MMC in Seized Products and Biosamples: The Role of LC-HRAM-Orbitrap-MS and Solid Deposition GC-FTIR - PMC [pmc.ncbi.nlm.nih.gov]

- 21. Frontiers | Analytical Characterization of 3-MeO-PCP and 3-MMC in Seized Products and Biosamples: The Role of LC-HRAM-Orbitrap-MS and Solid Deposition GC-FTIR [frontiersin.org]

- 22. New Psychoactive Substances 3-Methoxyphencyclidine (3-MeO-PCP) and 3-Methoxyrolicyclidine (3-MeO-PCPy): Metabolic Fate Elucidated with Rat Urine and Human Liver Preparations and their Detectability in Urine by GC-MS, "LC-(High Resolution)-MSn" and "LC-(High Resolution)-MS/MS" - PubMed [pubmed.ncbi.nlm.nih.gov]

- 23. youtube.com [youtube.com]

- 24. semanticscholar.org [semanticscholar.org]

- 25. Metabolites to parent 3-MeO-PCP ratio in human urine collected in two fatal cases - PubMed [pubmed.ncbi.nlm.nih.gov]

- 26. bioivt.com [bioivt.com]

- 27. Drug Metabolism - The Importance of Cytochrome P450 3A4 [medsafe.govt.nz]

- 28. bspublications.net [bspublications.net]

Executive Summary

The proliferation of novel psychoactive substances (NPS) presents a continuous challenge for clinical and forensic toxicology. 3-Methoxyrolicyclidine (3-MeO-PCPy) is a potent dissociative anesthetic and a structural derivative of phencyclidine (PCP) and rolicyclidine (PCPy)[1]. Because 3-MeO-PCPy is highly lipophilic and extensively metabolized in the liver, the unchanged parent drug is often excreted in low concentrations, making standard immunoassays and toxicological urine screening approaches (SUSA) unreliable[1][2].

As a Senior Application Scientist, I have structured this whitepaper to provide researchers and drug development professionals with a comprehensive, self-validating framework for identifying the primary urinary metabolites of 3-MeO-PCPy. By understanding the specific cytochrome P450 (CYP) pathways and employing high-resolution mass spectrometry (LC-HR-MS/MS), laboratories can establish robust, causally-grounded analytical workflows.

Pharmacokinetics and the Causality of Hepatic Clearance

To detect 3-MeO-PCPy in biological matrices, one must first understand why the body alters the molecule. 3-MeO-PCPy easily crosses the blood-brain barrier due to its high lipophilicity. To facilitate renal excretion, hepatic enzymes must aggressively increase the molecule's polarity[1]. This biological imperative drives a complex cascade of Phase I (functionalization) and Phase II (conjugation) reactions.

Relying solely on the parent drug for forensic confirmation is a flawed strategy. Case studies of fatal intoxications involving closely related methoxy-PCP analogs demonstrate that the ratio of metabolites to the parent drug is critical for estimating the analytical response and confirming systemic exposure[3][4]. Therefore, targeting specific Phase I and Phase II biomarkers is mandatory for expanding the detection window.

Elucidation of Metabolic Pathways

The biotransformation of 3-MeO-PCPy is characterized by several parallel Phase I reactions, followed by Phase II glucuronidation[1][5]. Understanding the specific enzymes involved is crucial, as polymorphic expression of these enzymes can lead to significant inter-individual variability in drug half-life and toxicity[5].

Phase I Metabolism (Functionalization)

-

O-Demethylation: The methoxy group on the phenyl ring is cleaved to form a highly reactive phenol. This reaction is primarily catalyzed by CYP2C9 and CYP2D6 [5].

-

Aliphatic Hydroxylation: The addition of hydroxyl (-OH) groups occurs at multiple sites on both the cyclohexyl ring and the heterocyclic pyrrolidine ring. This is exclusively catalyzed by CYP2B6 [5].

-

Aromatic Hydroxylation: Direct hydroxylation of the phenyl ring, creating positional isomers that require chromatographic separation to distinguish[1].

-

Pyrrolidine Ring Opening & Carboxylation: The heterocyclic pyrrolidine ring is cleaved open and subsequently oxidized into a carboxylic acid, significantly increasing water solubility[1].

Phase II Metabolism (Conjugation)

The hydroxylated and O-demethylated Phase I metabolites serve as substrates for Uridine 5'-diphospho-glucuronosyltransferases (UGTs). These enzymes attach a bulky, highly polar glucuronic acid moiety to the molecule, finalizing it for urinary excretion[1].

Phase I and Phase II metabolic pathways of 3-MeO-PCPy highlighting specific CYP450 and UGT involvement.

Self-Validating Analytical Methodology

When dealing with NPS where commercial reference standards for metabolites are unavailable, the analytical protocol must be inherently self-validating[2]. We achieve this by utilizing a split-aliquot differential cleavage workflow combined with Liquid Chromatography-High Resolution Mass Spectrometry (LC-HR-MS/MS).

Step-by-Step Protocol

Step 1: Sample Aliquoting & Differential Treatment

-

Action: Split the urine sample into Aliquot A and Aliquot B.

-

Action: Treat Aliquot A with a β-glucuronidase/arylsulfatase enzyme mixture at 37°C for 2 hours. Leave Aliquot B untreated[1].

-

Causality: Intact Phase II glucuronides often exhibit poor ionization efficiency and complex fragmentation patterns. Enzymatic cleavage hydrolyzes them back into Phase I aglycones. By comparing Aliquot A (cleaved) to Aliquot B (intact), we create a self-validating logic gate: a true Phase II metabolite will be present in B but absent in A, accompanied by a stoichiometric spike of the corresponding Phase I mass in A.

Step 2: Solid-Phase Extraction (SPE)

-

Action: Process both aliquots through mixed-mode cation exchange (HCX) cartridges.

-

Causality: 3-MeO-PCPy and its metabolites contain a basic nitrogen center (the pyrrolidine ring). HCX chemistry selectively retains these basic amines while allowing neutral and acidic urinary interferences to be washed away, drastically reducing ion suppression during MS analysis[1].

Step 3: LC-HR-MS/MS Acquisition

-

Action: Analyze the extracts using an Orbitrap or QTOF mass spectrometer operating in full-scan/data-dependent MS2 mode.

-

Causality: High-resolution accurate mass (HRAM) provides sub-5 ppm mass accuracy and precise isotopic patterns. This is an absolute requirement for elucidating the exact elemental composition of unknown metabolites without relying on a priori reference standards[2].

Step 4: Data Mining and Structural Elucidation

-

Action: Filter data for mass shifts corresponding to known biotransformations (e.g., +15.9949 Da for hydroxylation, -14.0156 Da for O-demethylation).

-

Causality: Analyzing the MS2 fragmentation spectra allows for the localization of the biotransformation. For instance, if a fragment ion corresponding to the pyrrolidine ring shifts by +16 Da, the hydroxylation occurred on the heterocyclic ring rather than the cyclohexyl ring[1].

Self-validating LC-HR-MS/MS analytical workflow for the detection of 3-MeO-PCPy metabolites.

Quantitative Summary of Primary Metabolites

To streamline forensic identification, the following table summarizes the primary metabolic targets of 3-MeO-PCPy, their structural modifications, and the responsible catalytic enzymes[1][5].

| Metabolite Class | Biotransformation | Target Structure | Catalytic Enzyme | Analytical Significance |

| Phase I | O-Demethylation | Methoxy group on Phenyl ring | CYP2C9, CYP2D6 | Primary target for extending the detection window; highly abundant in urine. |

| Phase I | Aliphatic Hydroxylation | Cyclohexyl / Pyrrolidine rings | CYP2B6 | Yields multiple positional isomers; requires distinct LC retention times for separation. |

| Phase I | Ring Opening + Carboxylation | Pyrrolidine ring | CYP-mediated | High polarity; excellent biomarker for prolonged exposure detection. |

| Phase II | Glucuronidation | O-demethyl / Hydroxyl groups | UGTs | Dominant excretion form; mandates enzymatic cleavage prior to GC-MS or LC-MS screening. |

Conclusion

The detection of 3-MeO-PCPy in urine relies heavily on the accurate identification of its Phase I and Phase II metabolites. Because the parent compound is heavily metabolized by CYP2B6, CYP2C9, and CYP2D6[5], forensic and clinical laboratories must update their Standard Urine Screening Approaches (SUSA) to target O-demethylated, hydroxylated, and carboxy-metabolites[1]. By implementing the self-validating LC-HR-MS/MS workflow detailed in this guide, researchers can ensure high-fidelity structural elucidation even in the absence of commercial reference standards[2].

References

- Michely, J. A., et al. "New Psychoactive Substances 3-Methoxyphencyclidine (3-MeO-PCP) and 3-Methoxyrolicyclidine (3-MeO-PCPy): Metabolic Fate Elucidated with Rat Urine and Human Liver Preparations and their Detectability in Urine by GC-MS, LC-(High Resolution)-MSn and LC-High Resolution-MS/MS." Current Neuropharmacology, 2017.

- Ameline, A., et al. "Determination of 3-MeO-PCP in human blood and urine in a fatal intoxication case, with a specific focus on metabolites identification." Forensic Sciences Research, 2021.

- Frison, G., et al. "Analytical Characterization of 3-MeO-PCP and 3-MMC in Seized Products and Biosamples: The Role of LC-HRAM-Orbitrap-MS and Solid Deposition GC-FTIR." Frontiers in Chemistry, 2021.

Sources

- 1. New Psychoactive Substances 3-Methoxyphencyclidine (3-MeO-PCP) and 3-Methoxyrolicyclidine (3-MeO-PCPy): Metabolic Fate Elucidated with Rat Urine and Human Liver Preparations and their Detectability in Urine by GC-MS, “LC-(High Resolution)-MSn” and “LC-(High Resolution)-MS/MS” - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Frontiers | Analytical Characterization of 3-MeO-PCP and 3-MMC in Seized Products and Biosamples: The Role of LC-HRAM-Orbitrap-MS and Solid Deposition GC-FTIR [frontiersin.org]

- 3. Determination of 3-MeO-PCP in human blood and urine in a fatal intoxication case, with a specific focus on metabolites identification - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. New Psychoactive Substances 3-Methoxyphencyclidine (3-MeO-PCP) and 3-Methoxyrolicyclidine (3-MeO-PCPy): Metabolic Fate Elucidated with Rat Urine and Human Liver Preparations and their Detectability in Urine by GC-MS, "LC-(High Resolution)-MSn" and "LC-(High Resolution)-MS/MS" - PubMed [pubmed.ncbi.nlm.nih.gov]

The Pharmacological Evolution of Phencyclidine (PCP) and Its Analogues: A Technical Guide

Executive Summary

Phencyclidine (PCP) represents one of the most pharmacologically significant and culturally misunderstood compounds in modern neurochemistry. Originally developed as a surgical anesthetic, its unique mechanism of action—non-competitive antagonism of the N-methyl-D-aspartate (NMDA) receptor—inadvertently provided researchers with a highly accurate chemical model of schizophrenia. Today, the structural scaffold of PCP serves as the foundational blueprint for a vast array of dissociative analogues, including ketamine, which has revolutionized the treatment of treatment-resistant depression.

This whitepaper provides an in-depth technical synthesis of PCP’s historical discovery, its receptor-level kinetics, the structural evolution of its analogues, and the validated experimental workflows used to quantify their binding affinities.

Historical Synthesis & Discovery

The discovery of PCP was a serendipitous milestone in medicinal chemistry. On March 26, 1956, Dr. Victor Maddox, a medicinal chemist at Parke-Davis and Company (Detroit, Michigan), synthesized a novel compound using a Grignard reaction, temporarily designating it GP 121 (later CI-395)[1][2].

When Maddox shared the compound with pharmacologist Dr. Graham Chen, subsequent animal testing revealed a highly unusual pharmacological profile. In rodents, it produced an excited, drunken state, while in pigeons and monkeys, it induced a "cataleptoid anesthetic" state—rendering the animals profoundly calm and immobilized without severe respiratory depression[1][2].

Following successful animal toxicity testing, human trials were initiated in 1957 by Dr. Edward Domino and Dr. F.E. Greifenstein[2]. Patented and marketed in 1963 under the brand name Sernyl (derived from "serenity"), PCP proved to be a highly effective and safe surgical anesthetic[1]. However, a significant subset of patients experienced severe, prolonged post-operative emergence delirium, hallucinations, and sensory isolation[2]. This psychotomimetic profile led to its withdrawal from human clinical use but simultaneously birthed the NMDA hypofunction hypothesis of schizophrenia , as the PCP-induced state closely mirrored the sensory filtering deficits seen in schizophrenic patients[2].

Mechanistic Pharmacology & Receptor Kinetics

PCP and its analogues exert their primary dissociative and anesthetic effects by acting as non-competitive antagonists at the NMDA receptor, a ligand-gated ion channel critical for excitatory glutamatergic neurotransmission[3].

The defining characteristic of PCP's mechanism is that its binding is both use-dependent and voltage-dependent [3]. The PCP binding site is located deep within the ion channel pore. For PCP to access this site, two conditions must be met:

-

Agonist Binding: The receptor must be activated by the binding of both glutamate and a co-agonist (glycine or D-serine)[3][4].

-

Depolarization: The resting voltage-dependent magnesium ( Mg2+ ) block must be relieved via cellular depolarization[3].

Once the channel opens, PCP enters the pore and physically occludes it, preventing the influx of calcium ( Ca2+ ) ions and effectively halting downstream signal transduction[3].

Mechanism of PCP/MK-801 action on the NMDA receptor signaling pathway.

Structural Evolution: PCP Analogues

To circumvent the severe emergence delirium associated with PCP, medicinal chemists began synthesizing structural analogues. This effort led to the synthesis of ketamine in 1962, which possessed a shorter half-life and a more manageable psychological profile[2][5].

In recent years, a surge of "designer drugs" or novel psychoactive substances (NPS) based on the arylcyclohexylamine scaffold has emerged. These include methoxetamine (MXE) and methoxy-analogues of PCP (e.g., 3-MeO-PCP, 4-MeO-PCP)[6][7]. The spatial orientation of the aryl and amine groups in these analogues critically determines their binding affinity ( Ki ) for the NMDA receptor[8].

Quantitative Binding Affinities ( Ki ) for the NMDA Receptor

The following table summarizes the binding affinities of PCP, its reference ligand MK-801 (dizocilpine), and various analogues at the NMDA receptor. Lower Ki values indicate higher binding affinity.

| Compound | Structural Classification | NMDA Receptor Ki (nM) | Reference |

| MK-801 (Dizocilpine) | Dibenzocycloheptene | 5.7 ± 0.57 | [6] |

| 3-MeO-PCP | Arylcyclohexylamine | 20 ± 2.0 | [9] |

| Phencyclidine (PCP) | Arylcyclohexylamine | 59 ± 5.0 | [9] |

| Methoxetamine (MXE) | Arylcyclohexylamine | 259 ± 20 | [9] |

| 4-MeO-PCP | Arylcyclohexylamine | 404 ± 40 | [9] |

| Ketamine | Arylcyclohexylamine | 659 ± 60 | [9] |

Data synthesized from the National Institute of Mental Health Psychoactive Drug Screening Program.[8][9]

Experimental Workflow: Radioligand Binding Assay

To quantify the binding characteristics of novel PCP analogues, researchers employ a radioligand competitive binding assay. Because PCP and its analogues bind to the exact same intra-channel site as MK-801, tritium-labeled MK-801 ( [3H] MK-801) is utilized as the gold-standard radioligand due to its exceptional specificity and high affinity[3][4].

As a Senior Application Scientist, it is critical to emphasize the causality behind the buffer conditions in this protocol. Because [3H] MK-801 binding is use-dependent, the assay buffer must be artificially spiked with glutamate and glycine to force the NMDA receptors into an open-channel state[10]. Without these co-agonists, the channel remains closed, and the radioligand cannot access the target binding pocket, rendering the assay invalid.

Step-by-Step Protocol: [3H] MK-801 Competitive Binding Assay

-

Tissue Preparation: Homogenize fresh or frozen rat brain tissue (cortex/hippocampus) in ice-cold 50 mM Tris-HCl or 5 mM HEPES buffer (pH 7.4)[3][10]. Rationale: Maintains physiological pH and preserves membrane-bound receptor integrity.

-

Membrane Isolation: Centrifuge the homogenate, discard the supernatant, and resuspend the pellet. Repeat washing extensively. Rationale: Removes endogenous glutamate and glycine that could introduce variability into the assay.

-

Assay Assembly: In disposable polypropylene vials, combine:

-

Test Compounds: Add the unlabeled PCP analogue at varying concentrations to generate a dose-response curve. For determining non-specific binding (NSB), add 10μM of unlabeled MK-801[3].

-

Incubation: Incubate the mixture at room temperature (25°C) for 120 minutes[3][11]. Rationale: Allows the competitive binding reaction to reach thermodynamic equilibrium.

-

Rapid Filtration: Terminate the reaction by rapidly filtering the mixture through Whatman GF/B glass fiber filters under vacuum, followed by swift washes with ice-cold buffer[3][12]. Rationale: The filters trap the bulky membrane fragments (with bound radioligand) while the vacuum pulls the unbound radioligand through into the waste.

-

Quantification: Transfer the filters to scintillation vials, add scintillation fluid, and quantify the retained radioactivity using a liquid scintillation counter[3].

Workflow for NMDA Receptor Radioligand Competitive Binding Assay using [3H]MK-801.

Conclusion

The trajectory of phencyclidine from a clinical anesthetic to an illicit substance, and ultimately to a vital pharmacological probe, underscores its importance in modern neuroscience. By mapping the precise kinetics of the NMDA receptor's PCP binding site, researchers have been able to rationally design analogues like ketamine and methoxetamine. These compounds not only validate the NMDA hypofunction hypothesis of schizophrenia but also continue to drive the frontier of rapid-acting antidepressant drug development.

References

-

Why Does The Psychedelic Scene Ignore PCP?[Part 1] Psychedelics Today URL:[Link]

-

Phencyclidine/Schizophrenia: One View Toward the Past, The Other to the Future National Center for Biotechnology Information (NIH/PMC) URL:[Link]

-

The Ketamine Analogue Methoxetamine and 3- and 4-Methoxy Analogues of Phencyclidine Are High Affinity and Selective Ligands for the Glutamate NMDA Receptor PLOS One URL:[Link]

-

Representative pKi values for ketamine, PCP and analogues Figshare / Public Library of Science URL:[Link]

-

Differential binding properties of [3H]dextrorphan and [3H]MK-801 in heterologously expressed NMDA receptors National Center for Biotechnology Information (NIH/PMC) URL:[Link]

Sources

- 1. Why Does The Psychedelic Scene Ignore PCP? [Part 1] | Psychedelics Today [psychedelicstoday.com]

- 2. Phencyclidine/Schizophrenia: One View Toward the Past, The Other to the Future - PMC [pmc.ncbi.nlm.nih.gov]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. researchgate.net [researchgate.net]

- 5. shroomery.org [shroomery.org]

- 6. The Ketamine Analogue Methoxetamine and 3- and 4-Methoxy Analogues of Phencyclidine Are High Affinity and Selective Ligands for the Glutamate NMDA Receptor | PLOS One [journals.plos.org]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. plos.figshare.com [plos.figshare.com]

- 10. Differential binding properties of [3H]dextrorphan and [3H]MK-801 in heterologously expressed NMDA receptors - PMC [pmc.ncbi.nlm.nih.gov]

- 11. neurocluster-db.meduniwien.ac.at [neurocluster-db.meduniwien.ac.at]

- 12. scispace.com [scispace.com]

An In-depth Technical Guide to 3-methoxy Rolicyclidine (CAS No. 1622348-66-6)

For Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

Introduction

3-methoxy Rolicyclidine (hydrochloride), also known by its synonym 3-methoxy PCPy and identified by CAS number 1622348-66-6, is an analytical reference standard classified as an arylcyclohexylamine.[1] This class of compounds is renowned for its potent effects on the central nervous system, primarily through the antagonism of the N-methyl-D-aspartate (NMDA) receptor. This technical guide provides a comprehensive overview of the chemical properties, pharmacological profile, metabolism, synthesis, and analytical detection of 3-methoxy Rolicyclidine, offering valuable insights for researchers in neuroscience, pharmacology, and forensic science. While this compound is intended for research and forensic applications only, its structural similarity to other well-studied arylcyclohexylamines, such as 3-methoxyphencyclidine (3-MeO-PCP), provides a strong basis for understanding its potential research applications.

Core Chemical and Physical Properties

3-methoxy Rolicyclidine is a crystalline solid, typically supplied as a hydrochloride salt. Its fundamental properties are summarized in the table below.

| Property | Value | Source |

| Formal Name | 1-[1-(3-methoxyphenyl)cyclohexyl]-pyrrolidine, monohydrochloride | [1] |

| CAS Number | 1622348-66-6 | [1] |

| Molecular Formula | C₁₇H₂₅NO • HCl | [1] |

| Formula Weight | 295.9 g/mol | [1] |

| Purity | ≥98% | [1] |

| Formulation | A crystalline solid | [1] |

| Solubility | DMF: 12 mg/ml, DMSO: 5 mg/ml, Ethanol: 30 mg/ml, PBS (pH 7.2): 10 mg/ml | [1] |

| UV λmax | 223 nm | [1] |

| SMILES | COC1=CC=CC(C2(N3CCCC3)CCCCC2)=C1.Cl | [1] |

| InChI Key | IQYHMXRJFJKKFH-UHFFFAOYSA-N | [1] |

Primary Mechanism of Action: NMDA Receptor Antagonism

The defining pharmacological characteristic of arylcyclohexylamines is their function as non-competitive antagonists of the NMDA receptor, a crucial glutamate-gated ion channel involved in synaptic plasticity, learning, and memory. These compounds bind to a specific site within the ion channel pore, often referred to as the "PCP binding site," thereby blocking the influx of calcium ions and inhibiting the excitatory signaling of glutamate.